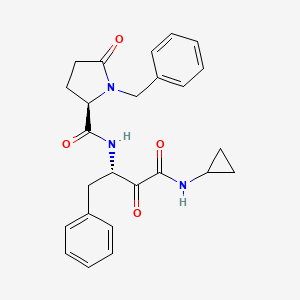

(1S,2R)-Alicapistat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H27N3O4 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(2R)-1-benzyl-N-[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20-,21+/m0/s1 |

InChI Key |

MMLDHJRGTZHNHV-LEWJYISDSA-N |

Isomeric SMILES |

C1CC(=O)N([C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C(=O)NC3CC3)CC4=CC=CC=C4 |

Canonical SMILES |

C1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

(1S,2R)-Alicapistat: A Technical Guide to its Mechanism of Action as a Calpain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-Alicapistat (also known as ABT-957) is a potent, selective, and orally bioavailable small molecule inhibitor of calpain-1 and calpain-2. Developed by AbbVie, it was investigated as a potential therapeutic agent for Alzheimer's disease. The rationale for its development is rooted in the "calpain-cathepsin hypothesis," which implicates the overactivation of these calcium-dependent cysteine proteases in the neurodegenerative cascade characteristic of Alzheimer's. While Alicapistat demonstrated a strong safety profile in Phase 1 clinical trials, its development was halted due to insufficient central nervous system (CNS) exposure, failing to achieve concentrations necessary for target engagement. This guide provides a detailed overview of the mechanism of action of this compound, including its molecular targets, the pathological pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of Calpain-1 and Calpain-2

This compound functions as a direct inhibitor of calpain-1 (μ-calpain) and calpain-2 (m-calpain), two major isoforms of a family of intracellular, non-lysosomal cysteine proteases.[1][2] Calpains are activated by elevated intracellular calcium levels and play crucial roles in various cellular processes, including signal transduction, cell motility, and apoptosis.[3] However, their excessive activation is linked to pathological conditions, particularly neurodegenerative diseases.[3]

The inhibitory action of Alicapistat is believed to occur through its α-ketoamide moiety, which can form a reversible covalent bond with the active site cysteine residue of the calpain enzymes, thereby blocking their proteolytic activity.

The Role of Calpain in Alzheimer's Disease Pathophysiology

The therapeutic hypothesis for Alicapistat in Alzheimer's disease is based on the detrimental role of calpain overactivation in the brain. Both calpain-1 and calpain-2 are found to be elevated in the brains of Alzheimer's patients.[1][4] Their hyperactivity contributes to the core pathologies of the disease through several mechanisms:

-

Tau Hyperphosphorylation: Calpains can cleave and consequently disinhibit key kinases, such as cyclin-dependent kinase 5 (cdk5) and glycogen synthase kinase 3β (GSK3β), which are responsible for the hyperphosphorylation of the tau protein.[1][4] Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. Notably, calpain-2 has been found to be co-localized with NFTs.[1][4]

-

Increased Amyloid-β (Aβ) Production: Calpain activation has been linked to an increase in the formation of amyloid-β peptides, the primary component of amyloid plaques in the brains of Alzheimer's patients.[1][4]

-

Synaptic Dysfunction and Neuronal Death: Calpains can degrade essential synaptic and cytoskeletal proteins, leading to synaptic dysfunction, impaired long-term potentiation (a cellular mechanism of memory formation), and ultimately, neuronal apoptosis.[2][5]

By inhibiting calpain-1 and -2, Alicapistat was designed to interrupt these pathological processes, thereby protecting neurons and potentially slowing the progression of Alzheimer's disease.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro Inhibitory Activity of Alicapistat and a Related Stereoisomer

| Compound | Target | Parameter | Value |

| This compound (ABT-957) | Calpain-1 | K_i_ | 0.13 µM |

| This compound (ABT-957) | Calpain-1 | IC_50_ | 395 nM[6] |

| Diastereomeric analog (1c) | Calpain-1 | IC_50_ | 78 nM[7][8] |

Note: A specific K_i_ or IC_50_ value for this compound against calpain-2 was not found in the reviewed literature, though it is described as a selective inhibitor of both isoforms.

Table 2: Pharmacokinetic Parameters of this compound from Phase 1 Clinical Studies

| Parameter | Value | Population |

| Time to Maximum Plasma Concentration (T_max_) | 2 - 5 hours | Healthy Subjects & Patients with AD[3] |

| Plasma Half-life (t_½_) | 7 - 12 hours | Healthy Subjects & Patients with AD[3] |

| Cerebrospinal Fluid (CSF) Concentration | 9 - 21 nM | Clinical Trial Participants[8] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, the following sections describe standard, widely accepted methodologies that would be employed to characterize a calpain inhibitor like Alicapistat.

Calpain Inhibition Assay (Fluorometric)

This in vitro assay is used to determine the potency of a compound in inhibiting calpain activity.

Principle: The assay measures the cleavage of a fluorogenic calpain substrate. The substrate, when intact, has low fluorescence. Upon cleavage by calpain, a highly fluorescent molecule is released, and the increase in fluorescence is proportional to the enzyme's activity.

Materials:

-

Purified human calpain-1 or calpain-2 enzyme

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (containing a reducing agent like DTT or TCEP)

-

Calcium chloride (to activate the enzyme)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the wells of a 96-well plate, add the assay buffer, the calpain enzyme, and the different concentrations of Alicapistat or vehicle control (DMSO).

-

Initiate the reaction by adding the fluorogenic substrate and calcium chloride to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

Plot the fluorescence intensity against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC_50_ value.

Blood-Brain Barrier Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA-BBB assay is a high-throughput in vitro method to predict the passive diffusion of a compound across the blood-brain barrier.

Principle: This assay uses a 96-well filter plate with a filter support coated with a lipid mixture that mimics the composition of the brain capillary endothelial cell membrane. The permeability of a compound is determined by measuring its concentration in the donor and acceptor wells after an incubation period.

Materials:

-

96-well filter plate (donor plate)

-

96-well acceptor plate

-

PAMPA-BBB lipid mixture (e.g., porcine brain lipid extract in dodecane)

-

Phosphate-buffered saline (PBS) at pH 7.4

-

This compound

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Coat the filter of the donor plate with the PAMPA-BBB lipid mixture.

-

Prepare a solution of this compound in PBS (donor solution).

-

Fill the acceptor wells with fresh PBS.

-

Place the donor plate into the acceptor plate, creating a "sandwich," and add the donor solution to the donor wells.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

After incubation, determine the concentration of Alicapistat in both the donor and acceptor wells using LC-MS/MS.

-

Calculate the effective permeability coefficient (P_e_) using the following equation:

P_e_ = [ -ln(1 - C_A_ / C_equilibrium_) ] / [ A * (1/V_D_ + 1/V_A_) * t ]

where:

-

C_A_ is the concentration in the acceptor well

-

C_equilibrium_ is the concentration at equilibrium

-

A is the filter area

-

V_D_ and V_A_ are the volumes of the donor and acceptor wells

-

t is the incubation time

-

Quantification of Alicapistat in Cerebrospinal Fluid (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of small molecules in biological matrices like CSF.

Principle: The method involves separating the analyte of interest from other components in the CSF sample using liquid chromatography, followed by its ionization and detection based on its specific mass-to-charge ratio using a tandem mass spectrometer.

Procedure:

-

Sample Preparation:

-

Thaw frozen CSF samples on ice.

-

To a known volume of CSF, add an internal standard (a molecule structurally similar to Alicapistat but with a different mass).

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the proteins.

-

Transfer the supernatant to a clean tube and evaporate the solvent.

-

Reconstitute the residue in the mobile phase used for LC.

-

-

LC Separation:

-

Inject the prepared sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 column).

-

Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate Alicapistat and the internal standard from other matrix components.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both Alicapistat and the internal standard (Multiple Reaction Monitoring - MRM).

-

-

Quantification:

-

Generate a calibration curve by spiking known concentrations of Alicapistat into a blank CSF matrix and analyzing them alongside the study samples.

-

Determine the concentration of Alicapistat in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]

- 7. bioassaysys.com [bioassaysys.com]

- 8. mdpi.com [mdpi.com]

(1S,2R)-Alicapistat: A Technical Overview of Calpain 1 and 2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-Alicapistat (ABT-957) is a potent, orally bioavailable, small molecule inhibitor of calpain 1 and calpain 2. Developed as a potential therapeutic for Alzheimer's disease, its mechanism of action centers on the modulation of aberrant calpain activity, a key pathological feature in neurodegenerative disorders. This technical guide provides an in-depth overview of the inhibitory profile of this compound, relevant signaling pathways, and experimental methodologies.

Quantitative Inhibition Data

This compound has been characterized as a selective inhibitor of both human calpain 1 and calpain 2. While a specific IC50 value for calpain 2 has not been consistently reported in publicly available literature, its non-selective profile is noted. The available quantitative data for its inhibitory activity against calpain 1 is summarized below.

| Target Enzyme | Inhibitor | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |

| Human Calpain 1 | This compound | 395 | Not Reported | Biochemical Assay | [1] |

| Human Calpain 2 | This compound | Not Reported | Not Reported | Biochemical Assay | - |

Note: The lack of a reported IC50 value for calpain 2 is a notable gap in the publicly available data. However, multiple sources describe Alicapistat as a non-selective inhibitor of both calpain 1 and 2, suggesting comparable potency against both isoforms.

Mechanism of Action and Signaling Pathway

Calpains are calcium-dependent cysteine proteases. In neurodegenerative diseases such as Alzheimer's, dysregulation of intracellular calcium homeostasis leads to the overactivation of calpains. This aberrant proteolytic activity contributes to the cleavage of numerous cellular substrates, leading to synaptic dysfunction and neuronal death. This compound, a ketoamide-based inhibitor, is designed to interfere with this pathological cascade.

The following diagram illustrates the central role of calpain in Alzheimer's disease pathogenesis and the point of intervention for Alicapistat.

Caption: Calpain signaling pathway in Alzheimer's disease and the inhibitory action of this compound.

Experimental Protocols

While the specific, detailed protocols for the determination of this compound's IC50 values are not publicly available, a general experimental protocol for a calpain activity assay is provided below. This representative protocol is based on commonly used methods in the field.

Representative Calpain Inhibition Assay Protocol (Fluorometric)

-

Reagents and Materials:

-

Purified human calpain 1 or calpain 2 enzyme.

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10 mM CaCl₂.

-

Fluorogenic calpain substrate: e.g., Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC).

-

This compound (or other test inhibitor) dissolved in DMSO.

-

96-well black microplates.

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

-

Assay Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

To each well of the microplate, add the test inhibitor at various concentrations. Include control wells with DMSO only (vehicle control) and wells without enzyme (background control).

-

Add the purified calpain enzyme to all wells except the background control.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic calpain substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Record measurements at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Normalize the reaction velocities to the vehicle control (100% activity).

-

Plot the percentage of calpain activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Preclinical Development Workflow

The preclinical development of a calpain inhibitor like this compound typically follows a structured workflow to assess its therapeutic potential and safety before advancing to clinical trials.

References

(1S,2R)-Alicapistat structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of (1S,2R)-Alicapistat

Introduction

This compound (also known as ABT-957) is a potent, selective, and orally active inhibitor of human calpains 1 and 2.[1][2][3] Developed by Abbott Laboratories and later AbbVie, it was investigated as a potential therapeutic agent for Alzheimer's disease (AD).[1][4][5] The rationale for its development stemmed from the "calpain-cathepsin hypothesis," which suggests that aberrant activation of calpain-1 plays a key role in the neurodegeneration seen in AD and other neurological disorders.[4] Calpains are calcium-dependent, non-lysosomal cysteine proteases whose overactivation is linked to the pathological processes of AD.[1]

Alicapistat belongs to a class of α-ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides.[4] Despite promising preclinical data, its clinical development was discontinued during Phase I trials.[5][6] The primary reason for termination was the failure to achieve sufficient concentrations in the central nervous system (CNS) to produce a pharmacodynamic effect.[1][4][6][7] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Alicapistat, its mechanism of action, experimental protocols, and the findings from its clinical evaluation.

Mechanism of Action: Calpain Inhibition

Calpains are intracellular proteases that, when dysregulated, contribute to neurodegenerative cascades. In Alzheimer's disease, disruption of calcium homeostasis leads to the abnormal activation of calpains.[1] Activated calpains then cleave various cellular substrates, leading to synaptic dysfunction and neuronal cell death.

Alicapistat functions as a reversible inhibitor of calpain-1 and calpain-2.[4][6] Its α-ketoamide "warhead" is a key structural feature that interacts with the active site of the cysteine protease.[6] By blocking the activity of calpains, Alicapistat was hypothesized to prevent the downstream pathological effects associated with their overactivation in the brain, thereby offering a neuroprotective therapeutic strategy.

Below is a diagram illustrating the proposed role of calpain in neurodegeneration and the inhibitory action of Alicapistat.

Caption: Calpain activation pathway in neurodegeneration and the point of intervention for Alicapistat.

Structure-Activity Relationship (SAR)

The development of Alicapistat and its analogs focused on achieving high potency and selectivity for calpain-1 while improving metabolic stability, particularly against carbonyl reduction.[4] The core structure is an α-ketoamide peptidomimetic.

Stereochemistry

Stereochemistry is a critical determinant of inhibitory activity. The synthesis of diastereomerically pure compounds allowed for the exploration of stereoselective inhibition of calpain-1.[4][7] Studies revealed that the diastereomer with an (R,S) configuration was significantly more potent than its (R,R) counterpart.[4][6] This suggests that the specific spatial arrangement of the substituents is crucial for optimal binding to the calpain active site.

Key Structural Moieties

-

α-Ketoamide: This functional group serves as the "warhead," enabling reversible inhibition of the cysteine protease.[6]

-

1-Benzyl-5-oxopyrrolidine-2-carboxamide: This scaffold forms the core of the molecule, providing a rigid framework for positioning other key interacting groups.

-

P1', P1, and P2 Groups: The substituents extending from the core scaffold interact with the S1', S1, and S2 pockets of the calpain active site. Modeling studies have shown that the oxopyrrolidine portion extends into a hydrophobic cavity of the enzyme.[6]

Quantitative SAR Data

The following table summarizes the inhibitory activity of a key diastereomeric pair of Alicapistat analogs against calpain-1.

| Compound ID | Configuration | Calpain-1 IC₅₀ (nM) | Reference |

| 1c | (R,S) | 78 | [4][7] |

| 1g | (R,R) | Significantly less potent than 1c | [4][7] |

| Alicapistat | Mixture | 395 | [3] |

Note: Compound 1c is (R)-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide, and 1g is its (R,R)-diastereomer.[4][7] Alicapistat (ABT-957) itself was advanced to clinical trials as a mixture of diastereomers.[6]

The workflow for a typical SAR study is outlined in the diagram below.

Caption: General workflow for a structure-activity relationship (SAR) study.

Experimental Protocols

Synthesis of α-Ketoamide Inhibitors

A multi-step synthesis was developed and optimized to produce diastereomerically pure calpain-1 inhibitors like Alicapistat and its analogs.[6][7]

General Workflow:

-

Starting Material: The synthesis begins with either D- or L-N-tert-butoxycarbonyl-phenylalanine.[6]

-

Weinreb Amide Formation: The starting material is converted to a Weinreb amide by reacting with N,O-dimethylhydroxylamine.[6]

-

Reduction: The amide is then reduced to the corresponding N-t-Boc-phenylalaninal using a reducing agent like lithium aluminum hydride (LAH).[6]

-

Multi-step Elaboration: A series of subsequent steps are performed to build the rest of the α-ketoamide peptidomimetic structure.

-

Key Oxidation Step: A crucial, optimized oxidation step is performed near the end of the synthesis. This step is designed to not alter the configuration of the existing chiral centers, thus allowing for the creation of specific diastereomers.[4][7]

The diagram below provides a high-level overview of the synthetic process.

Caption: High-level workflow for the synthesis of Alicapistat analogs.

Calpain Inhibition Assay (General Protocol)

While the specific protocol used by AbbVie is proprietary, a typical in vitro calpain inhibition assay to determine IC₅₀ values would follow these steps:

-

Enzyme Activation: Recombinant human calpain-1 is pre-incubated in an assay buffer containing a reducing agent (e.g., DTT) and calcium chloride to ensure activation.

-

Inhibitor Incubation: A range of concentrations of the test compound (e.g., Alicapistat analog) is added to the activated enzyme and incubated for a set period at a controlled temperature.

-

Substrate Addition: A fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) is added to initiate the enzymatic reaction.

-

Fluorescence Monitoring: The cleavage of the substrate by calpain releases a fluorescent product (AMC). The increase in fluorescence intensity is monitored over time using a plate reader at an appropriate excitation/emission wavelength (e.g., 380/460 nm).

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The rates are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Cognitive Function Assay

Preclinical pharmacodynamic evaluation of calpain inhibitors often involves assessing their ability to rescue cognitive deficits in animal models.[4][6]

-

Animal Model: An amnestic mouse model is commonly used. Amnesia is induced by administering a cholinergic antagonist like scopolamine.[6]

-

Drug Administration: The test inhibitor (e.g., compound 1c) is administered to the mice, typically via intraperitoneal (i.p.) injection, prior to the cognitive task.[6]

-

Cognitive Task: Memory and cognitive function are assessed using behavioral tests such as the Morris water maze or Y-maze.

-

Endpoint: The ability of the inhibitor to restore cognitive function and reverse the scopolamine-induced memory deficits is measured. For instance, inhibitor 1c was shown to restore cognitive function in this type of model.[4][7]

Clinical Trials and Rationale for Discontinuation

Alicapistat advanced into Phase I clinical trials involving healthy young and elderly subjects, as well as patients with mild to moderate Alzheimer's disease.[1][2]

Pharmacokinetics and Safety

-

Absorption and Half-life: Following oral administration, maximum plasma concentrations were reached in 2 to 5 hours, with a half-life of 7 to 12 hours.[1][2]

-

Dose Proportionality: Exposure to Alicapistat was dose-proportional within the 50 to 1000 mg range.[1][2]

-

Diastereomer Exposure: The exposure of the R,S diastereomer was approximately two-fold greater than that of the R,R diastereomer.[1][2]

-

Safety: Across all trials, Alicapistat was found to be safe and well-tolerated, with an incidence of adverse events similar to that of the placebo group. No clinically significant changes in vital signs or laboratory measurements were observed.[1][2]

Discontinuation

Despite its favorable safety profile, the development of Alicapistat was halted. A Phase I trial (NCT02573740) was terminated due to insufficient target engagement.[5] The core issue was that the drug failed to achieve adequate concentrations in the CNS to exert a pharmacodynamic effect.[1][2][4][6][7] This was inferred from a lack of effect on sleep parameters (specifically REM sleep), which was used as a surrogate measure of CNS activity.[1][2]

Conclusion

This compound is a well-characterized selective calpain-1/2 inhibitor whose SAR is heavily dependent on its α-ketoamide warhead and specific stereochemistry, with the (R,S) configuration conferring significantly higher potency. While the compound demonstrated a good safety profile in Phase I clinical trials, its journey was cut short by poor CNS penetration. The inability to achieve therapeutic concentrations in the brain prevented the validation of the calpain inhibition hypothesis in humans for Alzheimer's disease with this specific agent. The story of Alicapistat underscores a critical challenge in CNS drug development: the need to balance potent and selective pharmacology with the ability to effectively cross the blood-brain barrier. Future efforts in developing calpain inhibitors for neurodegenerative diseases must co-optimize for both target engagement and CNS bioavailability.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Alicapistat - AbbVie - AdisInsight [adisinsight.springer.com]

- 6. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

(1S,2R)-Alicapistat: A Calpain Inhibitor's Journey in Alzheimer's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,2R)-Alicapistat (also known as ABT-957) is an orally active, selective inhibitor of calpains 1 and 2, enzymes implicated in the pathophysiology of Alzheimer's disease (AD). Preclinical studies suggested that by inhibiting calpain, Alicapistat could offer a therapeutic benefit by mitigating the downstream pathological events associated with the disease, including the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. However, despite a promising preclinical profile, the clinical development of Alicapistat for AD was terminated during Phase 1 trials. The primary reason for discontinuation was the compound's inability to achieve sufficient concentrations in the central nervous system (CNS) to elicit a pharmacodynamic effect. This technical guide provides a comprehensive overview of the role of calpains in Alzheimer's pathology, the mechanism of action of Alicapistat, a summary of its preclinical and clinical data, and detailed experimental protocols relevant to the study of calpain inhibitors in an AD context.

The Role of Calpains in Alzheimer's Disease Pathology

Calpains are a family of calcium-dependent cysteine proteases. In the brain, the dysregulation of calpain-1 and calpain-2 has been strongly linked to the neurodegenerative processes observed in Alzheimer's disease.[1][2] The overactivation of these enzymes, often triggered by excitotoxicity and impaired calcium homeostasis characteristic of the AD brain, leads to the cleavage of numerous key neuronal proteins. This proteolytic activity contributes to the core pathological hallmarks of AD in two primary ways:

-

Amyloid-β Production: Calpain activation has been shown to modulate the processing of the amyloid precursor protein (APP). Specifically, calpains can cleave APP at its C-terminus, a process that is thought to facilitate the subsequent generation of amyloid-beta peptides by β-secretase (BACE1) and γ-secretase.

-

Tau Hyperphosphorylation: Calpains contribute to the hyperphosphorylation of the microtubule-associated protein tau. They can directly cleave tau, generating truncated forms that are more prone to aggregation. Additionally, calpains can indirectly promote tau hyperphosphorylation by cleaving and activating key kinases, such as cyclin-dependent kinase 5 (Cdk5) activator p35 to the more stable and potent p25, and by cleaving protein phosphatases that would normally dephosphorylate tau.

This dual role in promoting both amyloid and tau pathology makes calpains an attractive therapeutic target for Alzheimer's disease.

This compound: A Selective Calpain Inhibitor

This compound was developed as a selective inhibitor of human calpains 1 and 2. Its mechanism of action is centered on binding to the active site of these enzymes and preventing their proteolytic activity. By doing so, it was hypothesized that Alicapistat could interrupt the pathological cascade driven by calpain overactivation in the AD brain.

Preclinical Data

While specific quantitative data from preclinical efficacy studies of Alicapistat in animal models of Alzheimer's disease are not extensively available in the public domain, the rationale for its development was based on a strong body of evidence implicating calpains in AD pathology. Preclinical research with other calpain inhibitors has demonstrated the potential for this class of compounds to reduce Aβ levels and improve cognitive function in various AD models. For Alicapistat specifically, it was reported to be a potent and selective calpain inhibitor that advanced to clinical trials based on its promising preclinical profile.

| Parameter | Finding | Reference |

| In Vitro Potency | IC50 of 395 nM for human calpain 1. | |

| Preclinical Rationale | Based on the role of calpain in Aβ production and tau hyperphosphorylation. | [1][2] |

| Animal Model Efficacy | Stated to have a promising preclinical profile, but specific quantitative data on Aβ reduction and cognitive improvement is not publicly available. |

Clinical Data

Alicapistat underwent Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with mild-to-moderate Alzheimer's disease.[3] While the drug was found to be safe and well-tolerated, it failed to demonstrate a pharmacodynamic effect in the central nervous system.

| Parameter | Study Population | Dosage | Finding | Reference |

| Time to Max. Concentration (Tmax) | Healthy Subjects & AD Patients | Single and multiple doses | 2 to 5 hours | [3] |

| Half-life (t1/2) | Healthy Subjects & AD Patients | Single and multiple doses | 7 to 12 hours | [3] |

| Dose Proportionality | Healthy Subjects & AD Patients | 50 mg to 1000 mg | Exposure was dose-proportional | [3] |

| Safety and Tolerability | Healthy Subjects & AD Patients | Up to 800 mg twice daily for 14 days | Good safety and tolerability profile, with no significant adverse events compared to placebo. | [3] |

| CNS Penetration | Healthy Subjects | 400 mg or 800 mg twice daily | Insufficient to produce a pharmacodynamic effect (no effect on REM sleep parameters). | [3] |

| Clinical Trial Outcome | N/A | N/A | Terminated due to lack of CNS penetration. | [4] |

Signaling Pathways and Experimental Workflows

Calpain Signaling Pathway in Alzheimer's Disease

Caption: Calpain's role in AD pathology and Alicapistat's mechanism.

Experimental Workflow for Preclinical Evaluation of a Calpain Inhibitor

Caption: Preclinical evaluation workflow for a calpain inhibitor in AD.

Detailed Experimental Protocols

Calpain Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for the fluorometric detection of calpain activity.

Materials:

-

Extraction Buffer (provided in kit)

-

10X Reaction Buffer (provided in kit)

-

Calpain Substrate (e.g., Ac-LLY-AFC) (provided in kit)

-

Active Calpain (Positive Control) (provided in kit)

-

Calpain Inhibitor (e.g., Alicapistat)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Excitation/Emission = 400/505 nm)

-

Cell or tissue samples

Procedure:

-

Sample Preparation:

-

Cells: Pellet 1-2 x 10^6 cells by centrifugation. Resuspend in 100 µL of ice-cold Extraction Buffer. Incubate on ice for 20 minutes with gentle mixing. Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

-

Tissues: Homogenize ~10 mg of tissue in 100 µL of ice-cold Extraction Buffer. Centrifuge to pellet debris and collect the supernatant.

-

-

Assay Setup:

-

In a 96-well plate, add 50-200 µg of cell or tissue lysate to a final volume of 85 µL with Extraction Buffer.

-

Positive Control: Add 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.

-

Negative Control (Inhibitor): Add the calpain inhibitor (e.g., Alicapistat) at the desired concentration to a sample well.

-

-

Reaction:

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Add 5 µL of Calpain Substrate to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

-

Measurement:

-

Read the fluorescence at Ex/Em = 400/505 nm.

-

-

Data Analysis:

-

Calpain activity is proportional to the fluorescence intensity. Compare the fluorescence of treated samples to untreated controls.

-

Morris Water Maze for Cognitive Assessment in an AD Mouse Model

This protocol provides a general framework for the Morris Water Maze test.

Apparatus:

-

A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.

-

A hidden platform (10 cm in diameter) submerged 1-2 cm below the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acquisition Phase (4-5 days):

-

Mice are given four trials per day to find the hidden platform.

-

For each trial, the mouse is placed in the water at one of four starting positions.

-

The mouse is allowed to swim for 60 seconds. If it finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform, it is gently guided to it.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

-

-

Data Analysis:

-

Acquisition: A decrease in escape latency and path length over the training days indicates learning.

-

Probe Trial: A significant preference for the target quadrant and a higher number of platform location crossings indicate spatial memory retention.

-

ELISA for Aβ40 and Aβ42 in Brain Homogenates

This protocol is a general guide for a sandwich ELISA to measure Aβ levels.

Materials:

-

Brain tissue from an AD mouse model.

-

Homogenization buffer (e.g., Guanidine-HCl for total Aβ).

-

Commercially available Aβ40 and Aβ42 ELISA kits.

-

Microplate reader.

Procedure:

-

Brain Homogenization:

-

Homogenize the brain tissue in the appropriate buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet insoluble material. The supernatant contains the soluble Aβ fraction. For total Aβ, the pellet can be further extracted with a strong denaturant like formic acid.

-

-

ELISA Protocol (as per kit instructions):

-

Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Block non-specific binding sites.

-

Add standards and diluted brain homogenates to the wells and incubate.

-

Wash the plate.

-

Add a detection antibody (often biotinylated) that recognizes the N-terminus of Aβ.

-

Wash the plate.

-

Add a streptavidin-HRP conjugate.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

-

Measurement:

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the Aβ standards.

-

Calculate the concentration of Aβ40 and Aβ42 in the brain homogenates based on the standard curve.

-

Conclusion

This compound represents a well-reasoned therapeutic approach for Alzheimer's disease, targeting the pathologically overactivated calpain enzymes. While the compound demonstrated a favorable safety profile in early clinical trials, its failure to achieve therapeutic concentrations within the central nervous system ultimately led to the discontinuation of its development for this indication. The story of Alicapistat underscores a critical challenge in CNS drug development: the blood-brain barrier. Future efforts in developing calpain inhibitors for Alzheimer's disease must prioritize not only potency and selectivity but also the ability to effectively penetrate the CNS and engage the target in a meaningful way. The detailed methodologies and pathways described in this guide provide a foundational framework for researchers continuing to explore the potential of calpain inhibition as a disease-modifying strategy for Alzheimer's disease.

References

- 1. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Systems Pharmacology Model for Alzheimer Disease Indicates Targeting Sphingolipid Dysregulation as Potential Treatment Option - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(1S,2R)-Alicapistat: A Selective Calpain Inhibitor for Neurodegenerative Disease Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-Alicapistat, also known as ABT-957, is a potent and selective, orally active inhibitor of the neutral cysteine proteases calpain-1 (μ-calpain) and calpain-2 (m-calpain).[1][2] Aberrant calpain activation has been strongly implicated in the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease, through its role in synaptic dysfunction and neuronal cell death.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, key experimental protocols for its evaluation, and the signaling pathways it modulates. While clinical development of Alicapistat for Alzheimer's disease was discontinued due to insufficient central nervous system (CNS) exposure, its well-characterized profile makes it a valuable research tool for elucidating the role of calpains in health and disease.[5][6][7][8]

Introduction to Calpains and Their Role in Neurodegeneration

The calpain family of calcium-dependent cysteine proteases plays a crucial role in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, and cell cycle progression. The two most ubiquitously expressed isoforms, calpain-1 and calpain-2, are key mediators of both physiological and pathological processes in the central nervous system.

In neurodegenerative conditions such as Alzheimer's disease, dysregulation of calcium homeostasis leads to the sustained and excessive activation of calpains.[3] This aberrant activity contributes to the hallmark pathologies of the disease through the proteolytic cleavage of numerous neuronal proteins. Key substrates of calpains in the context of neurodegeneration include:

-

p35/p39: Cleavage of these proteins to p25/p29 leads to the hyperactivation of cyclin-dependent kinase 5 (Cdk5), a key kinase involved in the hyperphosphorylation of tau protein, a primary component of neurofibrillary tangles.[3][9][10]

-

Glycogen Synthase Kinase 3β (GSK3β): Calpain-mediated truncation of GSK3β results in its increased kinase activity, further contributing to tau hyperphosphorylation.[3][11]

-

Striatal-Enriched Protein Tyrosine Phosphatase (STEP): Cleavage and inactivation of STEP by calpains, particularly in response to extrasynaptic NMDA receptor activation, leads to the activation of pro-apoptotic signaling pathways.[12][13][14]

The selective inhibition of calpain-1 and calpain-2 therefore represents a promising therapeutic strategy for mitigating the downstream pathological cascades in neurodegenerative diseases.

This compound: A Profile

This compound is a ketoamide-based small molecule designed as a highly selective inhibitor of calpain-1 and calpain-2.[4][15]

Chemical Structure

IUPAC Name: (2R)-1-benzyl-N-((1S,2R)-1-(cyclopropylcarbamoyl)-2-oxo-2-phenylethyl)-5-oxopyrrolidine-2-carboxamide

Molecular Formula: C25H27N3O4

Molecular Weight: 433.50 g/mol

Mechanism of Action

This compound acts as a reversible inhibitor of calpains by targeting the active site cysteine residue. The ketoamide warhead forms a covalent but reversible bond with the catalytic cysteine, thereby blocking the proteolytic activity of the enzyme.

Selectivity and Potency

| Target Enzyme | IC50 (nM) |

| Human Calpain-1 | 395[1][13] |

| Human Calpain-2 | Data not publicly available |

| Cathepsin B | Data not publicly available |

Table 1: Inhibitory potency of this compound against human calpain-1. IC50 values for other proteases are not publicly available but the compound is described as highly selective.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound and other calpain inhibitors.

In Vitro Calpain Activity Assay (Fluorometric)

This assay measures the activity of purified calpain by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

Purified human calpain-1 or calpain-2

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 10 mM DTT, 1 mM EDTA, 0.05% (w/v) BSA

-

Activation Buffer: Assay Buffer supplemented with 10 mM CaCl2

-

Fluorogenic Calpain Substrate: N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, add 50 µL of the diluted inhibitor solutions. For control wells, add 50 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add 25 µL of purified calpain enzyme (e.g., 10 nM final concentration) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 20 µM final concentration) diluted in Activation Buffer.

-

Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.

-

Calculate the initial reaction velocities (RFU/min) from the linear portion of the fluorescence curves.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Calpain Activity Assay

This assay measures the intracellular calpain activity in a cellular context.

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium and supplements

-

This compound

-

Calpain-Glo™ Protease Assay (Promega) or similar cell-permeable calpain substrate

-

Luminometer

Procedure:

-

Plate cells in a 96-well white-walled, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Induce calpain activation by treating the cells with a calcium ionophore (e.g., A23187 or ionomycin) for a short period (e.g., 30 minutes).

-

Remove the treatment medium and add the Calpain-Glo™ reagent according to the manufacturer's instructions.

-

Incubate the plate at room temperature for 10-30 minutes to allow for substrate cleavage and signal generation.

-

Measure the luminescence using a plate reader.

-

Normalize the luminescence signal to cell viability (e.g., using a parallel MTT or CellTiter-Glo® assay).

-

Calculate the percentage of calpain inhibition at each concentration of this compound.

Signaling Pathways and Visualization

This compound's therapeutic potential stems from its ability to modulate the downstream signaling cascades initiated by aberrant calpain activation.

Calpain-Mediated Tau Pathology Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Involvement of calpain in the neuropathogenesis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calpain-mediated cleavage of the cyclin-dependent kinase-5 activator p39 to p29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Truncation and activation of GSK-3β by calpain I: a molecular mechanism links to tau hyperphosphorylation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extrasynaptic NMDA receptors couple preferentially to excitotoxicity via calpain-mediated cleavage of STEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extrasynaptic NMDA Receptors Couple Preferentially to Excitotoxicity via Calpain-Mediated Cleavage of STEP | Journal of Neuroscience [jneurosci.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Neuronal Targets of (1S,2R)-Alicapistat: A Technical Guide

Executive Summary: (1S,2R)-Alicapistat, also known as ABT-957, is a selective, orally active inhibitor of the neutral cysteine proteases calpain-1 (μ-calpain) and calpain-2 (m-calpain). In neuronal cells, the overactivation of these calpains is a critical event in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease. Alicapistat exerts its neuroprotective effects by attenuating the downstream consequences of pathological calpain activation, such as cytoskeletal protein degradation, synaptic dysfunction, and apoptotic cascades. This guide provides an in-depth analysis of the biological targets of this compound, its mechanism of action in neurons, quantitative inhibitory data, and the detailed experimental protocols used to characterize its activity.

Primary Biological Targets in Neuronal Cells

The principal biological targets of this compound in neuronal cells are the calcium-dependent proteases, calpain-1 and calpain-2.[1][2] These enzymes are ubiquitously expressed in the central nervous system and play crucial roles in physiological processes such as synaptic plasticity and cytoskeletal remodeling. However, under pathological conditions characterized by dysregulated intracellular calcium homeostasis (e.g., excitotoxicity, oxidative stress), calpains become overactivated, leading to indiscriminate proteolysis of cellular substrates and subsequent neurodegeneration.[3][4]

Quantitative Inhibitory Activity

This compound is a potent inhibitor of human calpain-1. The inhibitory efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 Value (nM) | Notes |

| This compound | Human Calpain-1 | 395 | Selective inhibitor of calpain-1 and calpain-2. |

| This compound | N/A | 100 | Concentration shown to prevent Aβ oligomer-induced deficits in synaptic transmission in rat models.[5] |

| This compound | N/A | 385 | Concentration displaying efficacy in preventing NMDA-induced neurodegeneration in rat hippocampal slice cultures. |

Mechanism of Action and Signaling Pathways

The neuroprotective mechanism of Alicapistat is directly linked to its inhibition of calpain-1 and calpain-2. In pathological states, elevated intracellular calcium levels trigger the activation of these proteases.

Activated calpains cleave a wide array of neuronal substrates, initiating multiple neurodegenerative cascades:

-

Cytoskeletal Degradation: Calpains target key cytoskeletal proteins like spectrin and tau. Their breakdown leads to the destabilization of the neuronal cytoskeleton, contributing to axonal degeneration and the formation of neurofibrillary tangles.

-

Synaptic Dysfunction: Calpain-mediated cleavage of synaptic proteins, including glutamate receptors, disrupts normal synaptic transmission and plasticity. Alicapistat has been shown to prevent deficits in synaptic transmission induced by amyloid-beta (Aβ) oligomers, a key pathological species in Alzheimer's disease.[5]

-

Apoptotic Pathways: Calpains can cleave and activate pro-apoptotic proteins, such as pro-caspase-3, thereby directly initiating the programmed cell death cascade.[6]

-

Calpain-Cathepsin Hypothesis: This hypothesis posits that calpain activation can lead to the destabilization of lysosomes, causing the release of cathepsins into the cytoplasm, which further contributes to cellular degradation and neuronal death.[3][7]

The following diagram illustrates the central role of calpain activation in neuronal injury and the point of intervention for Alicapistat.

Experimental Protocols

The characterization of this compound's activity involves several key experimental methodologies.

In Vitro Fluorogenic Calpain Inhibition Assay

This assay is used to determine the IC50 of an inhibitor against purified calpain enzymes.

Objective: To quantify the dose-dependent inhibition of calpain-1 or calpain-2 by this compound.

Materials:

-

Purified human calpain-1 or calpain-2 enzyme.

-

Fluorogenic calpain substrate (e.g., Ac-LLY-AFC or Suc-LLVY-AMC).

-

Assay Buffer (containing CaCl2 and a reducing agent like TCEP).

-

Inhibition Buffer (Assay buffer containing a calcium chelator like BAPTA to serve as a negative control).

-

This compound stock solution (in DMSO).

-

96-well black microplate.

-

Fluorescence microplate reader (Ex/Em ~400/505 nm for AFC or ~360/460 nm for AMC).

Procedure:

-

Preparation: Prepare serial dilutions of this compound in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to respective wells:

-

Test Wells: Diluted Alicapistat solutions.

-

Positive Control (100% activity): Assay Buffer with DMSO (vehicle control).

-

Negative Control (0% activity): Inhibition Buffer.

-

-

Enzyme Addition: Add purified calpain enzyme to all wells except the blank.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic calpain substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Subtract the background fluorescence (blank wells). Calculate the percentage of inhibition for each Alicapistat concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The workflow for this protocol is visualized below.

References

- 1. Measurement of Calpain Activity In Vitro and In Situ Using a Fluorescent Compound andTau as Substrates | Springer Nature Experiments [experiments.springernature.com]

- 2. The use of organotypic hippocampal slice cultures to evaluate protection by non-competitive NMDA receptor antagonists against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organotypic brain slice cultures to model neurodegenerative proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Oxygen and Glucose Deprivation in an Organotypic Hippocampal Slice Model of the Developing Rat Brain: The Effects on N-Methyl-d-Aspartate Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

(1S,2R)-Alicapistat: A Technical Guide to its Interaction with Cysteine Proteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-Alicapistat, also known as ABT-957, is a potent, selective, and orally bioavailable ketoamide-based inhibitor of the cysteine proteases calpain-1 and calpain-2.[1][2] Developed by AbbVie, Alicapistat was investigated as a potential therapeutic agent for Alzheimer's disease due to the role of calpain overactivation in neurodegenerative processes.[1][3] Despite demonstrating a strong safety profile in Phase I clinical trials, its development was halted due to insufficient central nervous system (CNS) penetration to achieve the desired pharmacodynamic effect.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, inhibitory potency and selectivity against cysteine proteases, and the experimental methodologies used for its characterization.

Introduction to this compound and its Target Cysteine Proteases

This compound is a small molecule belonging to the class of 1-benzyl-5-oxopyrrolidine-2-carboxamides.[1] Its primary targets are calpain-1 (μ-calpain) and calpain-2 (m-calpain), calcium-dependent cysteine proteases ubiquitously expressed in mammalian tissues.[5] Dysregulation of calpain activity has been implicated in a variety of pathologies, including neurodegenerative diseases, by contributing to the breakdown of essential cytoskeletal and signaling proteins.[4] Alicapistat was designed as a reversible covalent inhibitor, forming a thiohemiketal with the active site cysteine of calpains.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized against calpain-1. While it is also a known inhibitor of calpain-2, specific quantitative data for its activity against calpain-2 and a broad panel of other cysteine proteases from the primary developers were not publicly available in the sources reviewed.

Table 1: Inhibitory Potency of this compound against Calpain-1

| Target Enzyme | Inhibitor | IC50 (nM) | Assay Conditions | Reference |

| Human Calpain-1 | This compound | 395 | Biochemical assay | [5] |

Table 2: Selectivity Profile of Structurally Related α-Ketoamide Inhibitors

While specific data for Alicapistat's selectivity is limited in the reviewed literature, a study on structurally similar α-ketoamide-based calpain-1 inhibitors provides insight into the potential selectivity profile of this class of compounds.

| Compound | Calpain-1 IC50 (nM) | Cathepsin B (% Inhibition @ 1µM) | Cathepsin K (% Inhibition @ 1µM) | Reference |

| Analog 1c* | 78 | < 20% | < 20% | [4] |

*Note: Analog 1c, (R)-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide, shares a similar pharmacophore with Alicapistat.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the inhibitory activity of compounds like this compound against cysteine proteases.

Calpain Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the proteolytic activity of calpain on a fluorogenic substrate.

Materials:

-

Recombinant human calpain-1 or calpain-2

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 1 mM DTT)

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC or Ac-LLY-AFC)

-

This compound or other test compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor in assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the inhibitor dilutions. Include wells with vehicle control (DMSO) and a positive control (a known calpain inhibitor).

-

Add the calpain enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Selectivity Assays against other Cysteine Proteases (e.g., Cathepsins)

To determine the selectivity of an inhibitor, similar enzymatic assays are performed using other cysteine proteases.

Materials:

-

Recombinant human cathepsin B, K, L, S, etc.

-

Appropriate assay buffers for each cathepsin (may differ in pH and additives).

-

Specific fluorogenic substrates for each cathepsin (e.g., Z-FR-AMC for cathepsin B and L, Z-LR-AMC for cathepsin B).

-

Test inhibitor (this compound).

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Follow a similar procedure as the calpain inhibition assay, substituting the calpain enzyme and substrate with the specific cathepsin and its corresponding substrate.

-

Determine the IC50 or percent inhibition at a fixed concentration for the test compound against each cathepsin.

-

Compare the potency of the inhibitor against the target calpains versus the off-target cathepsins to determine its selectivity profile.

Signaling Pathways and Experimental Workflows

Calpain-Mediated Neurodegenerative Signaling Pathway

Overactivation of calpains in neurons, often triggered by excessive intracellular calcium influx, leads to the cleavage of numerous substrates, contributing to neurodegeneration. This compound, by inhibiting calpain-1 and -2, is designed to interrupt these pathological cascades.

Caption: Calpain-mediated neurodegenerative signaling pathway and the inhibitory action of Alicapistat.

Workflow for Screening and Characterization of Calpain Inhibitors

The development of a selective calpain inhibitor like this compound typically follows a structured workflow from initial screening to detailed characterization.

References

- 1. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of (1S,2R)-Alicapistat (ABT-957): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-Alicapistat (ABT-957) is a potent, selective, and orally bioavailable small molecule inhibitor of calpain 1 and calpain 2.[1][2][3] Calpains are calcium-dependent cysteine proteases implicated in the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease. Overactivation of calpains contributes to the proteolytic cleavage of key neuronal proteins, leading to synaptic dysfunction and neuronal death. Alicapistat was developed as a potential therapeutic agent for Alzheimer's disease by targeting this pathological cascade. Although clinical development was discontinued due to insufficient central nervous system (CNS) penetration, the pharmacological profile of Alicapistat provides valuable insights for the development of future calpain inhibitors.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological properties of Alicapistat, including its mechanism of action, in vitro potency and selectivity, pharmacokinetic profile, and its effects on key signaling pathways relevant to neurodegeneration.

Mechanism of Action

Alicapistat is a non-covalent, reversible inhibitor of the cysteine proteases calpain 1 (μ-calpain) and calpain 2 (m-calpain).[7] These enzymes are ubiquitously expressed in the CNS and are activated by elevated intracellular calcium levels. In pathological conditions such as Alzheimer's disease, excitotoxicity and amyloid-β (Aβ) deposition lead to sustained increases in intracellular calcium, resulting in the aberrant activation of calpains.

Activated calpains contribute to neurodegeneration through several mechanisms, including:

-

Cleavage of p35 to p25: This leads to the dysregulation of cyclin-dependent kinase 5 (Cdk5), a key kinase involved in the hyperphosphorylation of the tau protein.[8][9][10][11] Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), a hallmark pathology of Alzheimer's disease.

-

Proteolysis of cytoskeletal proteins: Calpains degrade essential structural proteins like spectrin, leading to compromised neuronal integrity.

-

Dysregulation of synaptic function: Calpains can cleave synaptic proteins, impairing synaptic transmission and plasticity.

By inhibiting calpain 1 and 2, Alicapistat was designed to mitigate these detrimental effects, thereby protecting neurons from degeneration and preserving cognitive function.

In Vitro Pharmacology

Potency and Selectivity

Quantitative data on the inhibitory activity of Alicapistat against calpains and other proteases are summarized in the table below. While the IC50 for calpain 1 is publicly available, the specific IC50 for calpain 2 and detailed selectivity data against a broad panel of proteases remain proprietary to the developing company. However, literature suggests high selectivity for calpains over other cysteine proteases like cathepsins.[5][12]

| Target | This compound (ABT-957) IC50 (nM) | Reference |

| Human Calpain 1 | 395 | [3] |

| Human Calpain 2 | Data not publicly available | - |

| Cathepsin B | Data not publicly available | - |

| Cathepsin K | Data not publicly available | - |

| Cathepsin L | Data not publicly available | - |

| Cathepsin S | Data not publicly available | - |

Experimental Protocol: In Vitro Calpain Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound like Alicapistat against calpain, based on established methodologies.

Objective: To determine the 50% inhibitory concentration (IC50) of Alicapistat against purified human calpain 1 and 2.

Materials:

-

Recombinant human calpain 1 and calpain 2

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and a reducing agent like DTT)

-

This compound (ABT-957)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

A stock solution of Alicapistat is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of Alicapistat are prepared in assay buffer to generate a range of test concentrations.

-

In a 96-well microplate, the recombinant calpain enzyme is pre-incubated with the various concentrations of Alicapistat or vehicle control for a specified period at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic calpain substrate.

-

The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorometric plate reader.

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time curve.

-

The percentage of inhibition at each Alicapistat concentration is determined relative to the vehicle control.

-

The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Pharmacokinetics

Alicapistat has been evaluated in several preclinical species and in Phase I clinical trials in humans.[2] It is orally bioavailable and exhibits dose-proportional exposure.[2]

| Species | Administration | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Human | Oral | 2 - 5 | 7 - 12 | Data not available | [2] |

| Mouse | Oral / IV | Data not available | ~6.0 | >80 | [3] |

| Rat | Oral / IV | Data not available | ~6.0 | >80 | [3] |

| Dog | Oral / IV | Data not available | 1.7 | >80 | [3] |

| Monkey | Oral / IV | Data not available | 2.3 | 14 | [3] |

Experimental Protocol: Rodent Pharmacokinetic Study

The following is a representative protocol for a pharmacokinetic study of an investigational drug like Alicapistat in rodents.

Objective: To determine the pharmacokinetic profile of Alicapistat following oral and intravenous administration in rats.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Dosing:

-

Intravenous (IV): A cohort of rats receives a single bolus injection of Alicapistat (formulated in a suitable vehicle) into the tail vein.

-

Oral (PO): A separate cohort of rats receives a single dose of Alicapistat (formulated in a suitable vehicle) via oral gavage.

-

-

Blood Sampling:

-

Serial blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

The blood samples are centrifuged to separate the plasma.

-

The resulting plasma samples are stored frozen until analysis.

-

-

Bioanalysis:

-

The concentration of Alicapistat in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.

-

Signaling Pathway and Pharmacodynamics

The primary pharmacodynamic effect of Alicapistat is the inhibition of calpain activity, which in the context of Alzheimer's disease, is expected to modulate the downstream signaling cascade leading to tau pathology.

Clinical Development and Rationale for Discontinuation

Alicapistat advanced to Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with mild-to-moderate Alzheimer's disease.[2] The studies demonstrated that Alicapistat was generally well-tolerated.[2] However, the clinical development was terminated because the concentrations of Alicapistat achieved in the cerebrospinal fluid (CSF) were insufficient to engage the target, calpain, at a level expected to produce a therapeutic effect.[4][5][6]

Conclusion

This compound (ABT-957) is a well-characterized, selective inhibitor of calpain 1 and 2 with favorable oral pharmacokinetic properties in preclinical species and humans. Its development provided a clinical proof-of-concept for targeting calpains in Alzheimer's disease. While Alicapistat itself did not proceed to later-stage clinical trials due to inadequate CNS exposure, the extensive preclinical and early clinical data generated for this compound remain a valuable resource for the ongoing development of novel calpain inhibitors with improved brain penetration for the treatment of neurodegenerative diseases. The challenge of achieving sufficient target engagement in the CNS remains a critical hurdle for this therapeutic class.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alicapistat - AbbVie - AdisInsight [adisinsight.springer.com]

- 5. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cleavage of the cyclin-dependent kinase 5 activator p35 to p25 does not induce tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactome | Calpain cleaves p35 to p25 [reactome.org]

- 12. researchgate.net [researchgate.net]

In Vitro Characterization of (1S,2R)-Alicapistat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-Alicapistat, also known as ABT-957, is a potent, selective, and orally active small molecule inhibitor of calpains, specifically targeting calpain-1 (μ-calpain) and calpain-2 (m-calpain).[1][2] Calpains are a family of calcium-dependent cysteine proteases whose overactivation has been implicated in the pathophysiology of various neurodegenerative disorders, including Alzheimer's disease.[2][3][4] Alicapistat was developed as a potential therapeutic agent for Alzheimer's disease, although its clinical development was halted due to insufficient target engagement in the central nervous system (CNS).[3][5] This technical guide provides a comprehensive in vitro characterization of this compound, summarizing its inhibitory activity, selectivity, and the methodologies used for its evaluation.

Mechanism of Action

Alicapistat is a ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamide that acts as a reversible inhibitor of calpain-1 and calpain-2.[3][4][6] The ketoamide warhead interacts with the active site cysteine residue of the calpains, thereby blocking their proteolytic activity. The dysregulation of calcium homeostasis in neurodegenerative diseases leads to the aberrant activation of calpains, which in turn contributes to neuronal damage through the cleavage of key structural and signaling proteins. By inhibiting calpain activity, Alicapistat was investigated for its potential to mitigate this neurotoxic cascade.

Data Presentation

Biochemical Inhibition Data

The inhibitory potency of this compound against calpain-1 has been quantified. While it is known to be a selective inhibitor of both calpain-1 and calpain-2, specific inhibitory constants for calpain-2 are not consistently reported in publicly available literature.

| Target Enzyme | Parameter | Value (µM) | Reference |

| Human Calpain-1 | K_i | 0.13 | [6] |

Protease Selectivity Profile

Alicapistat has been characterized as a selective calpain inhibitor with reduced activity against other classes of cysteine proteases, such as cathepsins. A key aspect of its development was to ensure selectivity over other proteases to minimize off-target effects. While it has been noted that its selectivity was assessed against cathepsins B and K, and papain, specific quantitative data from these selectivity panels are not detailed in the available literature.[5][7]

Experimental Protocols

In Vitro Calpain Activity Assay (Fluorometric)

A standard method to determine the inhibitory activity of compounds like Alicapistat against calpain involves a fluorometric assay using a specific substrate.

Principle: The assay measures the cleavage of a fluorogenic calpain substrate, such as Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin). In its intact form, the substrate is weakly fluorescent. Upon cleavage by active calpain, the highly fluorescent AMC (7-Amino-4-methylcoumarin) is released, and its fluorescence can be measured, which is directly proportional to the calpain activity.

Materials:

-

Purified human calpain-1 or calpain-2 enzyme

-

Calpain substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)

-

This compound (or other test inhibitors)

-

96-well black microplates

-

Fluorescence microplate reader